An In-depth Technical Guide to 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: A Privileged Scaffold for Kinase Inhibition
An In-depth Technical Guide to 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: A Privileged Scaffold for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Heterocycle in Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine core is a compelling heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[4][5] Its structural resemblance to purine has made it a versatile building block in the design of bioactive molecules, most notably in the development of kinase inhibitors for oncology.[4][6] This guide focuses on a key derivative, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, a strategically functionalized intermediate that offers multiple points for diversification in the synthesis of targeted therapeutics. This document will provide a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, its reactivity, and its established role in the development of next-generation kinase inhibitors.
Core Compound Profile: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine
The fundamental physicochemical properties of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine are summarized in the table below, providing a foundational understanding of this key synthetic intermediate.
| Property | Value | Source(s) |
| CAS Number | 1160995-23-2 | [6][7] |
| Molecular Formula | C₆H₂BrCl₂N₃ | [6][7] |
| Molecular Weight | 266.91 g/mol | [6] |
| IUPAC Name | 6-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine | [6] |
Strategic Synthesis: A Plausible and Detailed Protocol
Experimental Protocol
Step 1: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine
This initial step is adapted from a general procedure for the chlorination of pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione.[1]
-
Reaction Scheme:
Caption: Chlorination of the dione precursor.
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Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane for elution
-
Procedure:
-
To a sealed reaction tube under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.0 eq).
-
Add anhydrous toluene, followed by N,N-Diisopropylethylamine (DIPEA) (approx. 2.5 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (approx. 1.5-2.0 eq) to the suspension.
-
Seal the tube and heat the reaction mixture to 120 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then slowly pour it into an ice-cooled saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes to quench the excess POCl₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and dichloromethane to afford 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.[1]
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Step 2: Regioselective Bromination of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine
The pyrrole ring of the pyrrolo[2,1-f][1][2][3]triazine system is susceptible to electrophilic substitution. Bromination is anticipated to occur preferentially at the C6 position.
-
Reaction Scheme:
Caption: Electrophilic bromination at the C6 position.
-
Materials:
-
Procedure:
-
Dissolve 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.
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Reactivity and Application in Kinase Inhibitor Synthesis
The strategic placement of three distinct halogen atoms on the pyrrolo[2,1-f][1][2][3]triazine core makes 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine a highly valuable and versatile intermediate in medicinal chemistry. The differential reactivity of the chloro and bromo substituents allows for selective and sequential nucleophilic aromatic substitution reactions, a cornerstone in the construction of diverse libraries of potential kinase inhibitors.
The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic displacement by amines, alcohols, and thiols.[8] This allows for the introduction of various side chains that can interact with specific amino acid residues in the ATP-binding pocket of kinases.[4] The bromo group at the C6 position can participate in a range of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl moieties to further explore the chemical space and optimize ligand-target interactions.
Caption: Synthetic utility of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.
Safety and Handling
As a halogenated heterocyclic compound, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on data for structurally related compounds, it is predicted to be harmful if swallowed, and may cause skin and eye irritation.[6][9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine stands as a pivotal intermediate for researchers and scientists in the field of drug discovery. Its "privileged" core structure, combined with strategically placed reactive handles, provides a robust platform for the synthesis of novel and potent kinase inhibitors. The synthetic strategies and reactivity profile outlined in this guide are intended to empower medicinal chemists to leverage this versatile building block in the development of targeted therapies for a range of diseases, particularly cancer.
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